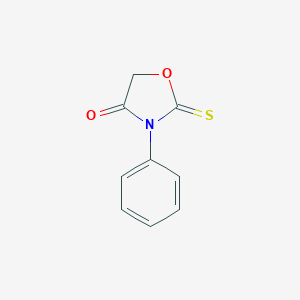
3-Phenyl-2-thioxo-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is also known as Thio-oxazolidinone and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-thioxo-oxazolidin-4-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting various enzymes and proteins in the body. For example, Thio-oxazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Thio-oxazolidinone has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms. Additionally, Thio-oxazolidinone has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Phenyl-2-thioxo-oxazolidin-4-one in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been extensively studied, and its properties are well understood. However, one limitation of using Thio-oxazolidinone in lab experiments is that it can be toxic at high concentrations. Therefore, researchers must exercise caution when working with this compound.
Orientations Futures
There are several future directions for the study of 3-Phenyl-2-thioxo-oxazolidin-4-one. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could explore the use of Thio-oxazolidinone in the development of new antimicrobial agents. Finally, studies could be conducted to investigate the potential use of this compound in the treatment of various types of cancer.
Conclusion:
In conclusion, 3-Phenyl-2-thioxo-oxazolidin-4-one is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. While the mechanism of action of Thio-oxazolidinone is not fully understood, it has been shown to inhibit various enzymes and proteins in the body. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
There are several methods for synthesizing 3-Phenyl-2-thioxo-oxazolidin-4-one. One of the most common methods involves the reaction of phenyl isothiocyanate with ethyl oxalyl chloride in the presence of a base. Another method involves the reaction of phenyl isothiocyanate with ethyl chloroformate in the presence of triethylamine. Both methods result in the formation of Thio-oxazolidinone.
Applications De Recherche Scientifique
3-Phenyl-2-thioxo-oxazolidin-4-one has been extensively studied for its potential therapeutic properties. This compound has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propriétés
Nom du produit |
3-Phenyl-2-thioxo-oxazolidin-4-one |
|---|---|
Formule moléculaire |
C9H7NO2S |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
NONKTMQOPBJHJE-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
SMILES canonique |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B303182.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)
![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)